4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes multiple aromatic rings and various substituents such as chloro, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step reactions starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of chloro and methoxy substituents: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate chlorinating and methoxylating agents.
Coupling reactions: The final step involves coupling the substituted pyrazole with a phenyl methyl ether moiety using cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the chloro groups can yield the corresponding dechlorinated aromatic compounds.
Scientific Research Applications
4-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE: Another aromatic compound with similar substituents but different functional groups.
3-CHLORO-4-METHYLPHENYL ISOCYANATE: Shares the chloro and methyl substituents but has an isocyanate group instead of a pyrazole ring.
Uniqueness
4-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its combination of multiple aromatic rings and diverse substituents, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20Cl2N2O2 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-15-4-9-18(14-21(15)25)28-24(17-7-12-20(30-3)13-8-17)22(26)23(27-28)16-5-10-19(29-2)11-6-16/h4-14H,1-3H3 |
InChI Key |
QVFJOLWELXPPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC)Cl)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.